molecular formula C16H18N4O5S B3202061 3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole CAS No. 1020503-28-9

3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole

Cat. No. B3202061
CAS RN: 1020503-28-9
M. Wt: 378.4 g/mol
InChI Key: SIBVWFIGKLPNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DPP and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DPP involves the inhibition of protein kinases through the binding of the compound to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, which ultimately leads to the inhibition of cellular signaling pathways.
Biochemical and Physiological Effects:
DPP has been found to have a variety of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, DPP has been shown to have anti-inflammatory effects, which may make it a useful tool for studying the role of inflammation in various disease states.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DPP in lab experiments is its specificity for protein kinases. This specificity allows researchers to study the role of these enzymes in cellular signaling pathways without affecting other cellular processes. However, one limitation of using DPP is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research involving DPP. One area of focus is the development of more potent and selective analogs of DPP for use in cellular signaling studies. Additionally, DPP may have potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders. Further research is needed to fully explore the potential of DPP in these areas.
In conclusion, DPP is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a variety of biochemical and physiological effects, and its specificity for protein kinases makes it a useful tool for studying cellular signaling pathways. While there are limitations to its use, there are also many potential future directions for research involving DPP.

Scientific Research Applications

DPP has been found to have a variety of potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the role of protein kinases in cellular signaling pathways. DPP has been shown to inhibit the activity of several protein kinases, including JNK, p38, and ERK1/2, which are involved in a variety of cellular processes.

properties

IUPAC Name

(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-11-15(26(24,25)18-9-3-4-10-18)12(2)19(17-11)16(21)13-5-7-14(8-6-13)20(22)23/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBVWFIGKLPNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
Reactant of Route 6
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.